[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid
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Overview
Description
[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a benzamide group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of DA cyclopropanes with primary amines such as anilines or benzylamines.
Introduction of Benzamide Group: The benzamide group can be introduced through the reaction of the pyrrolidine derivative with benzoyl chloride under basic conditions.
Boronic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the benzamide group to an amine.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, enabling the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The boronic acid moiety can form reversible covalent bonds with active site residues in enzymes, making it a useful tool for probing enzyme mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological probe. Its ability to interact with biological targets can be leveraged to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of [1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine or threonine residues in enzyme active sites. This interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure and are known for their biological activity.
Benzamides: Compounds with the benzamide group are widely used in medicinal chemistry for their pharmacological properties.
Boronic Acids: Boronic acids are versatile reagents in organic synthesis and have applications in drug discovery and materials science.
Uniqueness
[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H19BN2O4 |
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Molecular Weight |
290.12 g/mol |
IUPAC Name |
[1-(2-benzamidopropanoyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C14H19BN2O4/c1-10(16-13(18)11-6-3-2-4-7-11)14(19)17-9-5-8-12(17)15(20)21/h2-4,6-7,10,12,20-21H,5,8-9H2,1H3,(H,16,18) |
InChI Key |
JBEIDHHJQWKELT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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